molecular formula C19H39N5O6 B1198692 2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide CAS No. 71657-35-7

2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide

Cat. No.: B1198692
CAS No.: 71657-35-7
M. Wt: 433.5 g/mol
InChI Key: CQGWXBWZFQVNEW-UHFFFAOYSA-N
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Description

2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide is a complex organic compound with a unique structure that includes multiple amino groups, a dimethylaminoethyl group, and a methoxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the oxan-2-yl group, followed by the introduction of the dimethylaminoethyl group. The final steps involve the addition of amino groups and the formation of the methoxycyclohexyl structure. Common reagents used in these reactions include dimethylamine, methoxycyclohexane, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-substituted cyclohexyl derivatives and oxan-2-yl compounds. Examples include:

  • 2-amino-3-bromopyridine
  • 2-amino-5-methylpyridine
  • 4-amino-3-methylphenol

Uniqueness

What sets 2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of multiple amino groups and the dimethylaminoethyl moiety enhance its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

71657-35-7

Molecular Formula

C19H39N5O6

Molecular Weight

433.5 g/mol

IUPAC Name

2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C19H39N5O6/c1-9(23(2)3)11-7-6-10(21)19(29-11)30-17-13(22)15(26)18(28-5)14(16(17)27)24(4)12(25)8-20/h9-11,13-19,26-27H,6-8,20-22H2,1-5H3

InChI Key

CQGWXBWZFQVNEW-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N(C)C

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N(C)C

Synonyms

6'-di-N-methylfortimicin A
6'-DN-MFA

Origin of Product

United States

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